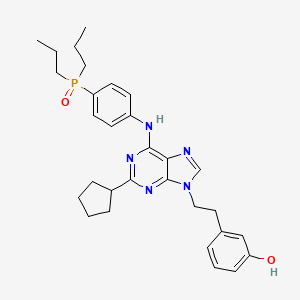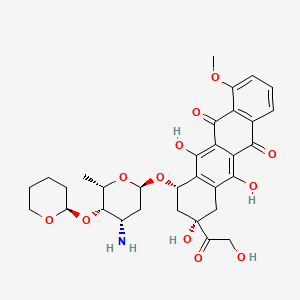
Pirarubicin
概要
説明
Pirarubicin is an anthracycline drug . It’s an analogue of the anthracycline antineoplastic antibiotic doxorubicin . Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis . It’s also known by other names such as Adriamycin, tetrahydropyranyl Pirarubicin, Theprubicin, THP-Adm, and THP-Doxorubicin .
Molecular Structure Analysis
Pirarubicin has a molecular formula of C32H37NO12 . Its average mass is 627.636 Da and its monoisotopic mass is 627.231567 Da . It has 7 defined stereocentres .
Chemical Reactions Analysis
Pirarubicin has been found to interact with DNA . It binds with DNA mainly by intercalation . The combination of three-dimensional excitation-emission fluorescence matrices and second-order calibration methods could provide a powerful tool for studies of parallel competitive binding reactions of many chemical components with DNA in the presence of interferents .
Physical And Chemical Properties Analysis
Pirarubicin has a density of 1.5±0.1 g/cm3 . Its boiling point is 834.7±65.0 °C at 760 mmHg . It has a vapour pressure of 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 127.1±3.0 kJ/mol . The flash point is 458.6±34.3 °C . The index of refraction is 1.671 . The molar refractivity is 154.6±0.4 cm3 . It has 13 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .
科学的研究の応用
Pirarubicin: A Comprehensive Analysis of Scientific Research Applications
Non-Muscle Invasive Bladder Cancer Treatment: Pirarubicin has been found effective in treating patients with non-muscle invasive bladder cancer (NMIBC). Studies suggest that it has a lower incidence of adverse reactions compared to other treatments, a higher safety rating, and an improved survival outcome .
Chemotherapy Infusion Modes: Research has explored the effects of different infusion modes of Pirarubicin on bladder cancer treatment. Comparisons between thermal perfusion treatment and normal perfusion control groups have been made to evaluate the efficacy of chemotherapy .
Cardiotoxicity Mitigation: Due to the cardiotoxicity associated with Pirarubicin, studies are investigating compounds like Isoquercitrin for the treatment of Pirarubicin-induced cardiotoxicity .
DNA Interaction Studies: Scientific research has delved into studying the interaction of Pirarubicin with DNA, which is crucial for understanding its mechanism of action and potential side effects .
Soft Tissue Sarcoma Combination Therapy: Pirarubicin is used in combination chemotherapy regimens for soft tissue sarcoma, assessing its efficacy and safety in comparison to standard doxorubicin-based therapies .
Peroxide Generation and Mitochondrial Potential Analysis: Imaging cytometric analysis has been conducted to observe peroxide generation and changes in mitochondrial potential (ΔΨm) in cells treated with Pirarubicin, providing insights into its cellular effects .
Safety and Hazards
Pirarubicin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
将来の方向性
Pirarubicin has been used in the treatment of various cancers, but its cardiotoxicity cannot be ignored . Research is being conducted to find drugs that can prevent this cardiotoxicity . One such drug is Schisandrin B, which has shown potential in alleviating Pirarubicin-induced cardiotoxicity . Another promising development is the Hydroxypropyl acrylamide polymer-conjugated pirarubicin (P-THP), an innovative polymer-conjugated anticancer agent . It theoretically has highly tumor-specific distribution via the enhanced permeability and retention (EPR) effect .
作用機序
Target of Action
Pirarubicin, an anthracycline drug, primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication and transcription .
Mode of Action
Pirarubicin intercalates into DNA, meaning it inserts itself between the base pairs of the DNA helix . This intercalation distorts the DNA structure, inhibiting the normal functioning of the DNA. Additionally, Pirarubicin interacts with topoisomerase II, preventing the enzyme from repairing the DNA structure . This dual action inhibits DNA replication and repair, as well as RNA and protein synthesis .
Biochemical Pathways
Pirarubicin affects several biochemical pathways. It has been found to inhibit apoptosis through the Phlpp1/AKT/Bcl-2 signaling pathway . This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, Pirarubicin can induce cell death and prevent the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of Pirarubicin in humans has been studied, and it has been found that there is a significant correlation between the leucocyte cell kill and the Pirarubicin area under the time-concentration curve . The most significant correlation was obtained using the plasma concentration of doxorubicin, a metabolite of pirarubicin, at the end of the infusion . This suggests that the metabolism of Pirarubicin into doxorubicin plays a crucial role in its pharmacokinetics .
Result of Action
The result of Pirarubicin’s action at the molecular and cellular level is the inhibition of DNA replication and repair, and RNA and protein synthesis . This leads to cell death and prevents the proliferation of cancer cells . Pirarubicin has been found to be less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines .
Action Environment
The action, efficacy, and stability of Pirarubicin can be influenced by various environmental factors. For instance, it has been found that Isoquercitrin, a natural flavonoid with antioxidant and anti-apoptosis properties, can prevent Pirarubicin-induced cardiotoxicity . This suggests that the presence of certain compounds in the environment can influence the action of Pirarubicin .
特性
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21-,22-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQZKKOZQFFG-HSUXVGOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-adm | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)


![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)
![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)

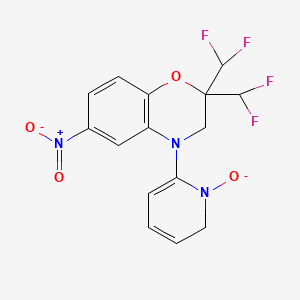

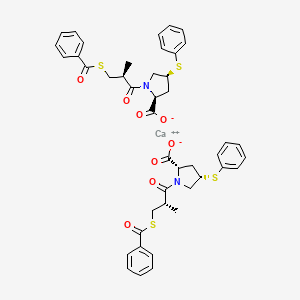
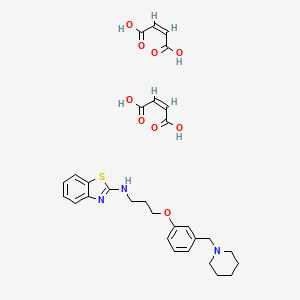
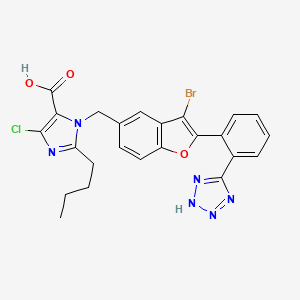
![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)
